2,2,5-Triethyl-1-oxo-4-phenyl-2H-1lambda~5~-imidazole
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Overview
Description
2,2,5-Triethyl-1-oxo-4-phenyl-2H-1lambda~5~-imidazole is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their diverse applications in various fields due to their unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,5-Triethyl-1-oxo-4-phenyl-2H-1lambda~5~-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of an amido-nitrile with a suitable catalyst, such as nickel, under mild conditions. This process involves proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis with a Schiff’s base complex nickel catalyst has been reported to be efficient for producing trisubstituted imidazoles .
Chemical Reactions Analysis
Types of Reactions: 2,2,5-Triethyl-1-oxo-4-phenyl-2H-1lambda~5~-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The phenyl and ethyl groups can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2,2,5-Triethyl-1-oxo-4-phenyl-2H-1lambda~5~-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of dyes, catalysts, and other functional materials
Mechanism of Action
The mechanism of action of 2,2,5-Triethyl-1-oxo-4-phenyl-2H-1lambda~5~-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system involved .
Comparison with Similar Compounds
2,4,5-Trisubstituted Imidazoles: These compounds share a similar imidazole core but differ in their substitution patterns.
1,3-Diazoles: Another class of heterocycles with similar structural features but different chemical properties.
Uniqueness: 2,2,5-Triethyl-1-oxo-4-phenyl-2H-1lambda~5~-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
918447-76-4 |
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Molecular Formula |
C15H20N2O |
Molecular Weight |
244.33 g/mol |
IUPAC Name |
2,2,5-triethyl-1-oxido-4-phenylimidazol-1-ium |
InChI |
InChI=1S/C15H20N2O/c1-4-13-14(12-10-8-7-9-11-12)16-15(5-2,6-3)17(13)18/h7-11H,4-6H2,1-3H3 |
InChI Key |
FVBOSACJYIDROR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=[N+](C(N=C1C2=CC=CC=C2)(CC)CC)[O-] |
Origin of Product |
United States |
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